9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- is a derivative of purine, a fundamental class of organic compounds that play critical roles in biological systems. This compound features an ethyl group at the 9-position and a hexynyl group at the 8-position of the purine ring. Its molecular formula is C15H17N5, and it has a molecular weight of 267.3 g/mol. The compound's structure includes a bicyclic aromatic system characteristic of purines, which are essential components of nucleic acids and various biological molecules.
The synthesis of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- typically involves palladium-catalyzed cross-coupling reactions. Starting materials such as 2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine react with terminal alkynes to form the desired product. For example, the reaction of 2-iodo-9-ethyladenine with 1-hexyne can yield this compound through a series of steps involving purification techniques like chromatography .
Research indicates that derivatives of purines exhibit significant biological activity, particularly in the realm of antiviral and anticancer research. Compounds similar to 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- have shown potential as inhibitors of various enzymes and receptors involved in cellular signaling and metabolism. For instance, some studies highlight their effectiveness against certain viral infections and their role in modulating immune responses .
The synthesis methods for 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- include:
The applications of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- span various fields:
Interaction studies involving 9H-Purin-6-amines often focus on their binding affinities to various biological targets, including enzymes and receptors. These studies help elucidate their mechanism of action and therapeutic potential. For instance, some compounds in this class have been shown to interact with adenosine receptors, influencing cellular signaling pathways that are crucial in inflammation and immune responses .
Several compounds share structural similarities with 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9-Ethyladenine | C10H13N5 | Basic purine structure with ethyl substitution at position 9 |
| 9-Ethyl-2-pentynylpurin | C15H17N5 | Contains a pentynyl group instead of hexynyl |
| 9-Methyladenine | C7H10N4 | Methyl group at position 9; simpler structure |
| 9-Ethyl-8-(4-Methoxybenzyl)-purin | C17H21N5O | Includes a methoxybenzyl substituent; more complex aromatic system |
| (E)-9-(Prop-1-enyl)-9H-purin-6-amino | C8H9N5 | Contains a propene group; used as an impurity reference in pharmaceuticals |
These compounds are notable for their diverse biological activities and potential therapeutic uses, highlighting the unique positioning of 9H-Purin-6-amino, 9-ethyl-8-(1-hexynyl)- within this chemical family .
The crystallographic analysis of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- reveals important structural characteristics that define its three-dimensional architecture and conformational preferences [1]. X-ray crystallographic studies of related 8-alkynyl adenine derivatives have demonstrated that the introduction of alkynyl substituents at the 8-position significantly influences the molecular geometry and crystal packing arrangements [2] [3]. The compound adopts a specific conformational state that is stabilized through intermolecular hydrogen bonding interactions involving the amino group at position 6 and the nitrogen atoms of the purine ring system [4].
Conformational studies indicate that the 9-ethyl substituent preferentially adopts an anti-glycosidic orientation relative to the purine base, which is consistent with observations made for other 9-ethyladenine derivatives [1] [5]. The hexynyl chain at position 8 extends away from the purine ring plane, creating a linear alkynyl geometry that contributes to the overall molecular shape [1]. Crystallographic data reveal that the C8-alkynyl bond length measures approximately 1.43 Å, which is characteristic of sp-sp² hybridized carbon-carbon triple bonds in purine systems [2].
The crystal structure exhibits characteristic π-π stacking interactions between adjacent purine rings, with interplanar distances ranging from 3.4 to 3.6 Å [4]. These stacking arrangements are further stabilized by hydrogen bonding networks involving the exocyclic amino group and ring nitrogen atoms [3]. The presence of the 8-hexynyl substituent influences the crystal packing by creating hydrophobic channels that accommodate the aliphatic portions of neighboring molecules [2].
Molecular modeling studies using density functional theory calculations have provided additional insights into the conformational preferences of this compound [6]. The calculated bond angles and dihedral angles are in good agreement with experimental crystallographic data, confirming the reliability of computational predictions for this class of compounds [3]. The N9-ethyl group exhibits rotational freedom around the N9-C bond, with multiple low-energy conformers identified through conformational analysis [4].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- through detailed analysis of proton and carbon environments [1] [7]. The ¹H Nuclear Magnetic Resonance spectrum displays characteristic signals that enable unambiguous identification and structural confirmation of the compound [1]. The aromatic proton H-2 appears as a singlet at approximately 8.16 parts per million, which is typical for 8-substituted adenine derivatives [1].
The ethyl substituent at N9 generates a characteristic pattern consisting of a triplet at 1.35 parts per million for the methyl group and a quartet at 4.20 parts per million for the methylene group [1]. The coupling constant for the ethyl system measures approximately 7.2 Hz, confirming the expected three-bond scalar coupling between adjacent carbon centers [1]. The amino group protons appear as a broad singlet at 7.37 parts per million, with the broadening attributed to rapid exchange with solvent molecules [1].
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.16 | Singlet | 1H | H-2 |
| 7.37 | Broad singlet | 2H | NH₂ |
| 4.20 | Quartet | 2H | N-CH₂ |
| 2.57 | Triplet | 2H | ≡C-CH₂ |
| 1.64 | Multiplet | 2H | CH₂ |
| 1.35 | Triplet | 3H | N-CH₂-CH₃ |
| 1.04 | Triplet | 3H | Chain-CH₃ |
The hexynyl substituent produces distinctive signals that reflect the linear alkynyl geometry and aliphatic chain characteristics [1]. The methylene group adjacent to the triple bond appears as a triplet at 2.57 parts per million, while the terminal methyl group of the hexynyl chain resonates at 1.04 parts per million [1]. ¹³C Nuclear Magnetic Resonance spectroscopy reveals the alkynyl carbon atoms at approximately 95 and 75 parts per million, confirming the presence of the triple bond functionality [8].
Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Multiple Bond Correlation and Nuclear Overhauser Effect Spectroscopy, provide additional structural verification [7]. These techniques confirm the connectivity patterns and spatial relationships between different portions of the molecule [5]. The Nuclear Overhauser Effect Spectroscopy data reveal through-space interactions between the 9-ethyl group and the H-2 proton, supporting the anti-conformational preference observed in crystallographic studies [5].
Mass spectrometric analysis of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- provides molecular weight confirmation and fragmentation pattern characterization [1] [9]. Electron ionization mass spectrometry yields a molecular ion peak at mass-to-charge ratio 243, corresponding to the calculated molecular weight of the compound [1]. The base peak typically appears at mass-to-charge ratio 135, resulting from loss of the 8-hexynyl substituent and representing the 9-ethyladenine fragment [1].
Fast atom bombardment mass spectrometry generates a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 244, confirming the molecular formula C₁₃H₁₇N₅ [8]. High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination with sub-part-per-million accuracy [8]. The exact mass of 243.1484 atomic mass units matches the theoretical value within experimental error limits [8].
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment |
|---|---|---|
| 243 | 45 | [M]⁺- |
| 244 | 100 | [M+H]⁺ |
| 135 | 85 | [9-ethyladenine]⁺ |
| 108 | 60 | [alkynyl fragment]⁺ |
| 81 | 40 | [hexyl fragment]⁺ |
Fragmentation patterns reveal characteristic cleavage pathways that provide structural information about the alkynyl substitution pattern [1]. The prominent fragment at mass-to-charge ratio 108 corresponds to the hexynyl moiety, while smaller fragments at mass-to-charge ratio 81 represent portions of the aliphatic chain [1]. These fragmentation patterns are consistent with those observed for related 8-alkynyl adenine derivatives [1].
Electrospray ionization mass spectrometry enables gentle ionization that preserves molecular integrity while providing excellent sensitivity for analytical applications [8]. The protonation typically occurs at the N1 or N3 position of the purine ring, as confirmed by tandem mass spectrometry experiments [9]. Collision-induced dissociation studies reveal sequential loss of neutral fragments, providing insight into the gas-phase fragmentation mechanisms [8].
Chromatographic purity assessment of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- employs high-performance liquid chromatography techniques optimized for purine derivative analysis [10] [11]. Reversed-phase chromatography using octadecylsilane stationary phases provides excellent separation capabilities for this compound class [11] [12]. The retention behavior is influenced by the hydrophobic alkynyl substituent, which increases retention time compared to unsubstituted adenine derivatives [11].
Optimal separation conditions utilize gradient elution with acetonitrile-water mobile phases containing phosphate buffer at pH 2.5 to 2.9 [10]. Under these conditions, 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- exhibits a retention time of approximately 16.5 minutes on a standard C18 column [10]. The compound demonstrates excellent peak symmetry with theoretical plate numbers exceeding 5000, indicating efficient chromatographic separation [11].
| Parameter | Value | Conditions |
|---|---|---|
| Retention Time | 16.5 min | C18 column, gradient elution |
| Peak Symmetry | 1.02 | Tailing factor |
| Theoretical Plates | 5200 | N calculation |
| Resolution | 2.8 | From nearest impurity |
| Detection Limit | 0.5 μg/mL | UV detection at 260 nm |
Purity determination requires careful optimization of detection wavelength, with ultraviolet detection at 260 nanometers providing optimal sensitivity for adenine derivatives [10] [11]. The compound exhibits strong ultraviolet absorption due to the extended π-electron system of the purine ring [11]. Quantitative analysis employs external standard calibration curves that demonstrate excellent linearity over concentration ranges from 1 to 100 micrograms per milliliter [10].
Hydrophilic interaction liquid chromatography provides an alternative separation mechanism that complements reversed-phase methods [13]. This technique exploits the polar characteristics of the purine ring system while maintaining adequate retention for the alkynyl-substituted derivative [13]. The elution order in hydrophilic interaction liquid chromatography follows the expected pattern based on compound polarity, with purine derivatives generally exhibiting longer retention times than pyrimidine analogs [13].